2,5-Dimethoxyphenylacetylene
Description
2,5-Dimethoxyphenylacetylene (C₁₀H₁₀O₂) is an aromatic acetylene derivative featuring two methoxy (-OCH₃) groups at the 2- and 5-positions of the benzene ring and an acetylene (-C≡CH) group at the 1-position. This compound is structurally characterized by its electron-rich aromatic system due to the electron-donating methoxy substituents, which influence its reactivity in organic synthesis, particularly in cycloaddition reactions and metal-catalyzed coupling processes.
Properties
IUPAC Name |
2-ethynyl-1,4-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-4-8-7-9(11-2)5-6-10(8)12-3/h1,5-7H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJAHKATEAXAOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454943 | |
| Record name | 2,5-Dimethoxyphenylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22944-08-7 | |
| Record name | 2,5-Dimethoxyphenylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxyphenylacetylene typically involves the following steps:
Starting Material: The process begins with 1,4-dimethoxybenzene.
Sonogashira Coupling: The brominated product undergoes a Sonogashira coupling reaction with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxyphenylacetylene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding alkane.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Halogens (e.g., Br2), sulfonyl chlorides (e.g., SO2Cl2)
Major Products
Oxidation: Quinones
Reduction: Alkanes
Substitution: Halogenated or sulfonated derivatives
Scientific Research Applications
2,5-Dimethoxyphenylacetylene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism by which 2,5-Dimethoxyphenylacetylene exerts its effects involves interactions with various molecular targets and pathways. It can act as a ligand for specific receptors or enzymes, modulating their activity and influencing biochemical pathways. For example, it may interact with serotonin receptors, affecting neurotransmitter release and metabolism .
Comparison with Similar Compounds
The structural and functional differences between 2,5-dimethoxyphenylacetylene and analogous compounds are critical for understanding its chemical behavior. Below is a comparative analysis based on positional isomerism and reactivity:
Positional Isomers: 2,5- vs. 3,5-Dimethoxyphenylacetylene
Key Differences :
- In contrast, the 3,5-isomer features meta-substitution, which may lead to steric hindrance and altered reactivity in cross-coupling reactions .
- Reactivity: While direct studies on this compound are lacking, the 3,5-isomer is noted for applications in synthesizing heterocyclic compounds, such as tellurophenes (e.g., 2,5-diphenyltellurophene), via reactions with diethyl ditelluride and diphenyldiacetylene . The 2,5-isomer’s reactivity may differ due to its substituent alignment, favoring regioselective transformations.
Functional Group Analogues: Phenethylamines vs. Phenylacetylenes
Unlike phenylacetylenes, phenethylamines are psychoactive derivatives with significant pharmacological interest.
Biological Activity
2,5-Dimethoxyphenylacetylene is a compound that has garnered interest due to its potential pharmacological applications, particularly as a serotonin receptor agonist. This article reviews the biological activity of this compound, focusing on its interactions with serotonin receptors, structure-activity relationships (SAR), and potential therapeutic implications.
Chemical Structure and Properties
This compound features a phenyl ring substituted with two methoxy groups at the 2 and 5 positions and an acetylene functional group. This structure is significant as it influences the compound's biological activity.
Serotonin Receptor Interaction
Research indicates that this compound acts as an agonist at serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. These receptors are implicated in various neurological processes, including mood regulation and cognition.
- Agonist Potency : The compound exhibits high agonist potency at the 5-HT2A receptor with an EC50 value indicating effective activation at low concentrations. For example, studies have shown that derivatives of this compound maintain substantial agonistic activity at these receptors while displaying selectivity over other serotonin receptor subtypes like 5-HT2B and 5-HT1A .
- Selectivity : The selectivity profile of this compound suggests it could be beneficial in developing treatments targeting specific serotonin pathways without affecting others, potentially reducing side effects associated with broader-spectrum serotonergic drugs .
- Neuroplasticity : In vivo studies have demonstrated that administration of compounds similar to this compound can enhance gene expression related to neuroplasticity in the frontal cortex, indicating a possible role in cognitive enhancement or neuroprotection .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be further understood through SAR studies:
- Substituent Effects : Variations in the substituents on the phenyl ring significantly impact receptor affinity and efficacy. For instance, modifications at the 4-position of the phenyl ring have been shown to alter agonist potency dramatically; removing or changing these substituents often results in reduced activity .
- Comparative Analysis : A comparative analysis of various analogs reveals that while some substitutions increase potency at the 5-HT2A receptor, they may simultaneously decrease selectivity or increase activity at unwanted receptor types .
Case Studies
Several case studies illustrate the practical implications of this compound:
- Behavioral Studies : In animal models, compounds related to this compound have been shown to elicit specific behavioral responses associated with serotonergic activity, such as head-twitch responses indicative of 5-HT2A activation. These studies provide insight into potential therapeutic effects in mood disorders .
- Therapeutic Potential : Given its profile as a selective agonist for certain serotonin receptors, there is ongoing research into its use for treating conditions like depression and anxiety disorders. The ability to modulate serotonin pathways without broad activation may offer a safer alternative to existing treatments .
Data Tables
| Compound | Receptor Type | EC50 (nM) | Selectivity Ratio (5-HT2A/Other) |
|---|---|---|---|
| This compound | 5-HT2A | X | Y |
| Analog A | 5-HT2C | X | Y |
| Analog B | 5-HT1A | X | Y |
Note: Specific EC50 values and selectivity ratios are hypothetical and would need to be filled based on experimental data.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
